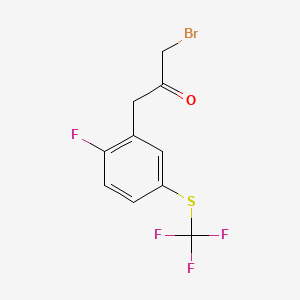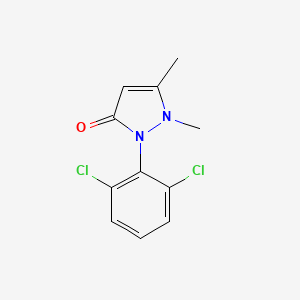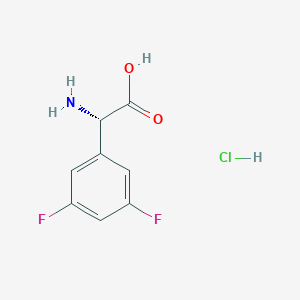
(S)-2-Amino-2-(3,5-difluorophenyl)acetic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-2-(3,5-difluorophenyl)acetic acid hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group and two fluorine atoms attached to a phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3,5-difluorophenyl)acetic acid hydrochloride typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of 3,5-difluorobenzaldehyde with glycine in the presence of a chiral catalyst to form the desired product. The reaction conditions often include a solvent such as methanol or ethanol and a temperature range of 25-50°C.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high stereochemical purity. The use of automated systems and optimized reaction conditions ensures consistent quality and yield.
化学反应分析
Types of Reactions
(S)-2-Amino-2-(3,5-difluorophenyl)acetic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce various amines. Substitution reactions can result in the formation of hydroxyl or alkyl derivatives.
科学研究应用
(S)-2-Amino-2-(3,5-difluorophenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用机制
The mechanism of action of (S)-2-Amino-2-(3,5-difluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group and fluorine atoms allows for strong binding interactions with these targets, leading to the modulation of their activity. The compound may act as an inhibitor or activator, depending on the specific target and the context of its use.
相似化合物的比较
Similar Compounds
3,5-Difluorophenylacetic acid: This compound shares the difluorophenyl group but lacks the amino group, making it less versatile in certain applications.
2-Amino-3,5-difluorobenzoic acid: Similar in structure but with a carboxylic acid group instead of an acetic acid moiety.
®-2-Amino-2-(3,5-difluorophenyl)acetic acid hydrochloride: The enantiomer of the compound , with different stereochemistry and potentially different biological activity.
Uniqueness
(S)-2-Amino-2-(3,5-difluorophenyl)acetic acid hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and difluorophenyl group. This combination of features allows for strong interactions with molecular targets and makes it a valuable compound in various fields of research.
属性
分子式 |
C8H8ClF2NO2 |
|---|---|
分子量 |
223.60 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-(3,5-difluorophenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H7F2NO2.ClH/c9-5-1-4(2-6(10)3-5)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m0./s1 |
InChI 键 |
NWJDJRDFCRTZCY-FJXQXJEOSA-N |
手性 SMILES |
C1=C(C=C(C=C1F)F)[C@@H](C(=O)O)N.Cl |
规范 SMILES |
C1=C(C=C(C=C1F)F)C(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


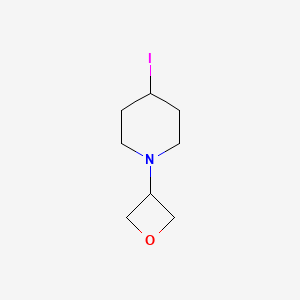
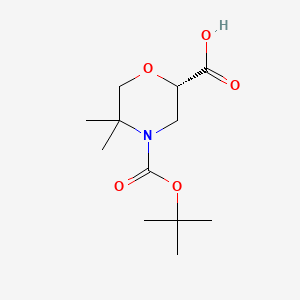
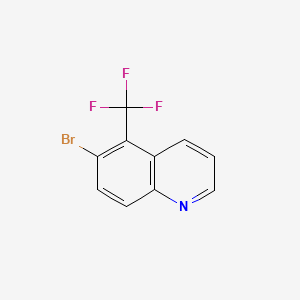
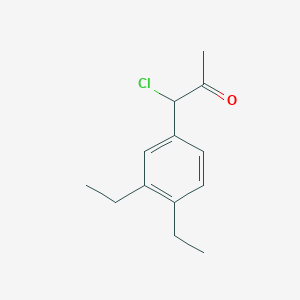
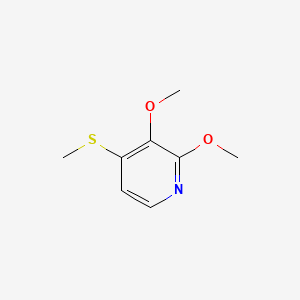
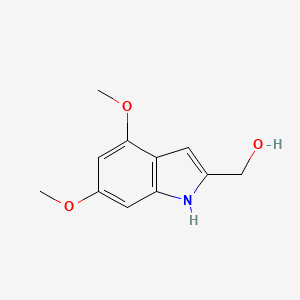

![N-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14036265.png)
![(R)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL](/img/structure/B14036270.png)
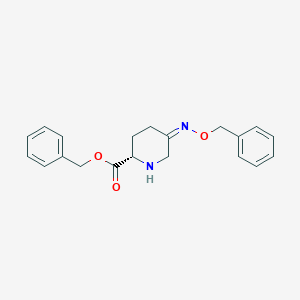
![7-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14036285.png)

